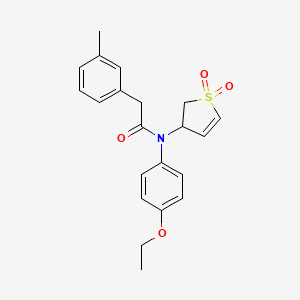

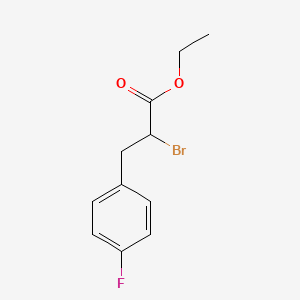

![molecular formula C22H13BrFN3 B2812912 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-21-5](/img/structure/B2812912.png)

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinolines and pyrazoles are both important classes of nitrogen-containing heterocycles that are found in many biologically active compounds . Quinolines, in particular, are part of many pharmaceuticals and have diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Applications De Recherche Scientifique

Optical Absorption and Photophysical Properties

Compounds related to 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, such as 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline derivatives, have been explored for their optical absorption characteristics. These studies include experimental investigations and quantum chemical calculations, revealing that these compounds exhibit broad absorption bands and are influenced by phenyl dynamics and molecular conformation, suggesting their utility in optical applications (Całus et al., 2006).

Antimicrobial and Antitumor Activities

Derivatives of 3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For instance, certain pyrazoline derivatives showed significant antiamoebic activity against Entamoeba histolytica, with some exhibiting superior efficacy compared to the standard drug metronidazole. These findings indicate the therapeutic potential of these compounds in treating infections and diseases (Budakoti et al., 2008).

Application in Light-Emitting Devices

The pyrazolo[3,4-b]quinoline derivatives are reported as highly efficient organic fluorescent materials suitable for light-emitting device applications. Their fluorescence stability in various solvents and responsiveness to protonation highlight their versatility and potential for use in developing advanced optical materials and sensors (Mu et al., 2010).

Molecular Dynamics and Docking Studies

Research into quinoxaline derivatives, which share structural similarities with pyrazoloquinolines, involves comprehensive studies including synthesis, crystal structure analysis, and molecular dynamics. These efforts aim to explore their applications as anti-cancer drugs, underpinning the broader applicability of such compounds in medicinal chemistry and drug development (Abad et al., 2021).

Fluorophores for Cell Imaging

The synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, and their utility as fluorophores for staining cultured HeLa cells, showcases another dimension of application. These derivatives demonstrate the potential for use in bioimaging, contributing to advancements in cellular biology and diagnostics (Majumdar et al., 2014).

Orientations Futures

Propriétés

IUPAC Name |

3-(3-bromophenyl)-6-fluoro-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrFN3/c23-15-7-4-6-14(12-15)20-18-13-25-21-17(10-5-11-19(21)24)22(18)27(26-20)16-8-2-1-3-9-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCHCCNIMXOLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812846.png)

![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)